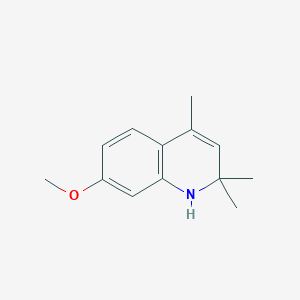
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
货号 B131672
分子量: 203.28 g/mol
InChI 键: VNIQAUZZZWOJPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06184379B2
Procedure details


273 g (2.2 mol) m-anisidine and subsequently 221 g (2.2 mol) mesityl oxide were added dropwise at 15-20° C. to 25 ml glacial acetic acid. Then the solution was stirred for ca. 18 hours at room temperature. Subsequently 500 ml hydrobromic acid was added dropwise at 20-30° C. After stirring for 1 h at room temperature the precipitate was filtered. The precipitate which was still wet, was suspended in ca. 1 l acetone, filtered and dried. 200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform. The suspension was then neutralized with 10% sodium hydroxide solution. The organic phase was subsequently washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The green coloured oil solidified after a short time. The solid was recrystallized from hexane. Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.




Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.O=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12].Br>C(O)(=O)C>[CH3:15][C:14]1([CH3:16])[CH:13]=[C:11]([CH3:12])[C:6]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[NH:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
273 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC=C1)N
|
|
Name
|
|
|
Quantity
|
221 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C)C=C(C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then the solution was stirred for ca. 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 h at room temperature the precipitate
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was subsequently washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(NC2=CC(=CC=C2C(=C1)C)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
